molecular formula C6H2BrCl2N3 B270408 8-Bromo-3,6-dichloroimidazo[1,2-a]pyrazine

8-Bromo-3,6-dichloroimidazo[1,2-a]pyrazine

Katalognummer B270408
Molekulargewicht: 266.91 g/mol
InChI-Schlüssel: ZPEVPOVFDVHXPY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

8-Bromo-3,6-dichloroimidazo[1,2-a]pyrazine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been widely studied for its unique properties and its ability to interact with biological systems.

Wirkmechanismus

The mechanism of action of 8-Bromo-3,6-dichloroimidazo[1,2-a]pyrazine involves its ability to interact with specific biological targets. It has been shown to bind to DNA and inhibit the activity of certain enzymes, which can have significant implications for various biological processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 8-Bromo-3,6-dichloroimidazo[1,2-a]pyrazine have been extensively studied. It has been shown to have significant effects on cell growth and proliferation, as well as the regulation of gene expression.

Vorteile Und Einschränkungen Für Laborexperimente

The advantages of using 8-Bromo-3,6-dichloroimidazo[1,2-a]pyrazine in lab experiments include its unique properties and its ability to interact with specific biological targets. However, the limitations include the specialized equipment and expertise required for its synthesis and handling.

Zukünftige Richtungen

There are several potential future directions for the study of 8-Bromo-3,6-dichloroimidazo[1,2-a]pyrazine. These include its potential use in drug discovery, cancer research, and as a tool in molecular biology. Additionally, further studies are needed to fully understand its mechanism of action and its potential applications in various fields.
In conclusion, 8-Bromo-3,6-dichloroimidazo[1,2-a]pyrazine is a unique chemical compound that has significant potential for various scientific research applications. Its synthesis, mechanism of action, and biochemical and physiological effects have been extensively studied, and there are several potential future directions for its use in various fields.

Synthesemethoden

The synthesis of 8-Bromo-3,6-dichloroimidazo[1,2-a]pyrazine involves a series of chemical reactions that require specialized equipment and expertise. The most common method of synthesis involves the reaction of 3,6-dichloroimidazo[1,2-a]pyrazine with bromine in the presence of a catalyst.

Wissenschaftliche Forschungsanwendungen

The unique properties of 8-Bromo-3,6-dichloroimidazo[1,2-a]pyrazine make it an ideal candidate for various scientific research applications. It has been extensively studied for its potential use in drug discovery, cancer research, and as a tool in molecular biology.

Eigenschaften

Produktname

8-Bromo-3,6-dichloroimidazo[1,2-a]pyrazine

Molekularformel

C6H2BrCl2N3

Molekulargewicht

266.91 g/mol

IUPAC-Name

8-bromo-3,6-dichloroimidazo[1,2-a]pyrazine

InChI

InChI=1S/C6H2BrCl2N3/c7-5-6-10-1-4(9)12(6)2-3(8)11-5/h1-2H

InChI-Schlüssel

ZPEVPOVFDVHXPY-UHFFFAOYSA-N

SMILES

C1=C(N2C=C(N=C(C2=N1)Br)Cl)Cl

Kanonische SMILES

C1=C(N2C=C(N=C(C2=N1)Br)Cl)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.